Dodeca-2,4,6-trienoic acid Dodeca-2,4,6-trienoic acid Dodeca-2,4,6-trienoic acid is a natural product found in Taraxacum officinale, Fagopyrum esculentum, and Trifolium pratense with data available.
Brand Name: Vulcanchem
CAS No.: 71697-03-5
VCID: VC19370727
InChI: InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

Dodeca-2,4,6-trienoic acid

CAS No.: 71697-03-5

Cat. No.: VC19370727

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Dodeca-2,4,6-trienoic acid - 71697-03-5

Specification

CAS No. 71697-03-5
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name dodeca-2,4,6-trienoic acid
Standard InChI InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14)
Standard InChI Key QFQUMHBUJBZOBZ-UHFFFAOYSA-N
Canonical SMILES CCCCCC=CC=CC=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Dodeca-2,4,6-trienoic acid features a linear carbon chain with conjugated double bonds at positions 2, 4, and 6, terminating in a carboxylic acid group. The IUPAC name is dodeca-2,4,6-trienoic acid, and its SMILES notation is CCCCCC=CC=CC=CC(O)=O\text{CCCCCC=CC=CC=CC(O)=O} . The conjugated system imparts significant rigidity to the molecule, influencing its reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H18O2\text{C}_{12}\text{H}_{18}\text{O}_{2}
Molecular Weight194.27 g/mol
Exact Mass194.13068 g/mol
LogP (Partition Coeff.)3.32
PSA (Polar Surface Area)37.3 Ų
Solubility1.00e-02 g/L (estimated)

The compound’s LogP value of 3.32 indicates moderate lipophilicity, suggesting preferential partitioning into lipid membranes. Its polar surface area (37.3 Ų) reflects limited hydrogen-bonding capacity, consistent with its fatty acid nature.

Spectroscopic and Chromatographic Data

Mass spectrometry (MS) analysis reveals a dominant ion at m/z 194.1307, corresponding to the deprotonated molecule [MH][M-H]^- . Nuclear magnetic resonance (NMR) data for this compound remain scarce, though its conjugated diene system would likely exhibit characteristic UV absorption near 230–260 nm.

Synthesis and Derivatives

Synthetic Routes

Dodeca-2,4,6-trienoic acid is synthesized via multi-step organic reactions, often involving Wittig olefination or cross-coupling strategies to install the conjugated double bonds. A patent (US3904662A) details the preparation of its esters, such as ethyl 3,7,11-trimethyldodeca-2,4,10-trienoate, through acid-catalyzed esterification. Key steps include:

  • Alkynylation: Formation of triple bonds followed by partial hydrogenation to cis- or trans-configured double bonds.

  • Esterification: Treatment with alcohols (e.g., t-butyl alcohol) in the presence of catalysts like sodium hydride .

  • Purification: Chromatographic separation on silica gel or distillation under reduced pressure .

Structural Derivatives

The carboxylic acid group enables derivatization into esters, amides, and salts. Notable derivatives include:

  • Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate: Synthesized via oxalyl chloride-mediated acylation, yielding a trans,trans-configured product .

  • t-Butyl 3,7,11-trimethyldodeca-2,4,10-trienoate: Produced by reacting the acid with t-butyl alcohol under basic conditions .

These derivatives exhibit enhanced stability and altered physicochemical profiles, making them suitable for pharmaceutical or agrochemical applications.

Analytical Methods for Detection and Quantification

Mass Spectrometry (MS)

High-resolution MS (HRMS) with electrospray ionization (ESI) in negative ion mode detects the deprotonated molecule [MH][M-H]^- at m/z 194.1307 . Tandem MS (MS/MS) fragments the carboxylate anion, yielding ions at m/z 150 (loss of CO₂) and 136 (allylic cleavage) .

Chromatography

Reverse-phase HPLC using C18 columns and mobile phases of acetonitrile/water (acidified with 0.1% formic acid) achieves baseline separation. Retention times vary with column chemistry but typically fall between 8–12 minutes .

Challenges and Future Directions

Despite progress in synthesis, the compound’s low natural abundance and complex purification requirements hinder large-scale applications. Future research should prioritize:

  • Total synthesis routes with higher yields.

  • Biosynthetic studies to elucidate its role in plant metabolism.

  • In vivo bioactivity assays to explore therapeutic potential.

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